molecular formula C13H17NO4 B1451922 5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid CAS No. 1157041-79-6

5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid

Cat. No.: B1451922
CAS No.: 1157041-79-6
M. Wt: 251.28 g/mol
InChI Key: HVJNOFLVHNEZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(2-methoxyanilino)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-18-11-7-3-2-6-10(11)14-12(15)8-4-5-9-13(16)17/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJNOFLVHNEZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pentanoic acid backbone with a carbamoyl group attached to a methoxyphenyl substituent. The structure can be represented as follows:

5 2 Methoxyphenyl carbamoyl pentanoic acid\text{5 2 Methoxyphenyl carbamoyl pentanoic acid}

This unique arrangement of functional groups facilitates various interactions in biological systems, influencing its activity.

The mechanism of action for this compound involves:

  • Hydrophobic Interactions : The methoxyphenyl group interacts with hydrophobic pockets in proteins, enhancing binding affinity to target sites.
  • Hydrogen Bonding : The carbamoyl group forms hydrogen bonds with amino acid residues, modulating the activity of enzymes or receptors.

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cell Proliferation : Certain analogs demonstrated IC50 values ranging from 3.0 µM to 10 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanistic Insights : The compounds were shown to induce apoptosis, as evidenced by increased caspase-3 activity and reduced levels of TNF-α .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Effectiveness Against Gram-positive Bacteria : Studies have reported MIC values indicating effective inhibition of Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated a series of benzamide derivatives based on the compound’s structure, revealing that some exhibited higher anticancer activity than standard drugs like 5-Fluorouracil. The most potent derivative had an IC50 value comparable to doxorubicin .
  • Antimicrobial Efficacy :
    • In vitro testing showed that the compound inhibited the growth of several pathogenic bacteria, supporting its use as an antibacterial agent .

Data Tables

Biological Activity IC50/Effective Concentration Target/Organism
Anticancer (MCF-7)3.0 µMHuman Breast Cancer
Anticancer (A549)6.48 µMHuman Lung Cancer
AntimicrobialMIC against S. aureusGram-positive Bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.